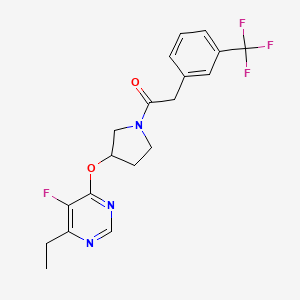

1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is a useful research compound. Its molecular formula is C19H19F4N3O2 and its molecular weight is 397.374. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps starting with the preparation of intermediate compounds. The process typically includes nucleophilic aromatic substitution and amide formation. For instance, a reaction might begin with 6-Ethyl-5-fluoropyrimidine, which undergoes nucleophilic substitution with a pyrrolidine derivative. Following this, the intermediate is reacted with a trifluoromethyl benzene derivative in the presence of a strong base to achieve the final compound.

Industrial Production Methods: Industrial-scale production emphasizes yield and purity. Methods might involve optimizing reaction temperatures, pressures, and the use of catalysts. Continuous flow synthesis could also be applied for efficient and controlled production.

Analyse Chemischer Reaktionen

Types of Reactions: The compound undergoes various chemical reactions including:

Oxidation: : Transforming specific functional groups to more oxidized states.

Reduction: : Possible reduction of the trifluoromethyl group under specialized conditions.

Substitution: : Electrophilic and nucleophilic substitution reactions on the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: : KMnO₄, PCC (Pyridinium chlorochromate).

Reduction: : LiAlH₄, NaBH₄.

Substitution: : Halogenated solvents, strong bases like NaOH or KOH.

Major Products Formed: Products vary but can include variously substituted ethanones and pyrrolidines depending on the reagents and conditions used.

4. Scientific Research Applications: 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone finds applications in numerous research fields:

Chemistry: : Used as a reagent or intermediate in the synthesis of complex molecules.

Biology: : Studied for its potential effects on biological systems due to its unique functional groups.

Medicine: : Investigated for possible therapeutic properties or as a tool compound in drug development.

Industry: : May be used in material science research or in the development of new chemical processes.

5. Mechanism of Action: The compound's effects are mediated through interactions with specific molecular targets, possibly involving hydrogen bonding, van der Waals forces, and ionic interactions:

Molecular Targets and Pathways Involved: Depending on the study, it might target enzymes, receptors, or other proteins, altering their activity or stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(3-((5-Fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone

1-(3-((6-Ethyl-5-chloropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone

Highlighting Uniqueness:

Biologische Aktivität

1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is a complex organic compound with potential pharmaceutical applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring linked to a pyrimidine moiety, which is known for its diverse biological activities. The presence of a trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C17H18F3N3O2 |

| Molecular Weight | 355.34 g/mol |

| CAS Number | Not available |

| Solubility | Soluble in DMSO |

| Purity | >95% (HPLC) |

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The pyrimidine and pyrrolidine components may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The trifluoromethyl group could enhance binding affinity to various receptors, potentially modulating signaling pathways.

- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains, suggesting potential antimicrobial properties.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of related compounds. For instance, pyrrole derivatives have demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 3.12 to 12.5 μg/mL . This suggests that the target compound may exhibit similar or enhanced antibacterial effects.

Anticancer Potential

Research has indicated that pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. For example, chloroethyl pyrimidine nucleosides were shown to significantly reduce cell migration and invasion in A431 vulvar epidermal carcinoma cells . The target compound's structural features may confer similar anticancer properties.

Case Studies

- In Vitro Studies : A study involving pyrimidine derivatives demonstrated that modifications to the structure could lead to increased cytotoxicity against cancer cells . The target compound's unique structure may provide insights into optimizing its efficacy.

- In Vivo Models : Animal studies assessing the pharmacokinetics and toxicity of related compounds revealed promising results in terms of therapeutic indices, suggesting that the target compound may be safe for further development .

Eigenschaften

IUPAC Name |

1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F4N3O2/c1-2-15-17(20)18(25-11-24-15)28-14-6-7-26(10-14)16(27)9-12-4-3-5-13(8-12)19(21,22)23/h3-5,8,11,14H,2,6-7,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABBQZNYQLVCZSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CC3=CC(=CC=C3)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F4N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.